N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide
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Overview
Description
Scientific Research Applications
Polymer Science and Materials Chemistry
One area of application is in the synthesis of bi-functional melamine derivatives, which are crucial for developing polymers with specific structural and functional properties. Matsukawa et al. (1980) explored the synthesis of bi-functional melamine derivatives and analyzed their polycondensates, revealing insights into the polymerization processes and the properties of the resulting materials (Matsukawa, Teshirogi, Sakamoto, & Tonami, 1980).
Medicinal Chemistry and Drug Design
In medicinal chemistry, derivatives of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide have been studied for their potential therapeutic applications. Sa̧czewski et al. (2006) synthesized a series of 2,4-diamino-1,3,5-triazine derivatives and evaluated their anticancer activity, identifying compounds with significant activity against melanoma cell lines (Sa̧czewski, Bułakowska, Bednarski, & Grünert, 2006).
Synthetic Chemistry
The compound's derivatives are also useful in synthetic chemistry for creating complex molecules. Fujita et al. (2019) developed a new method for substituting gramines, which are derivatives of this compound, with nucleophiles using a triazine-based activating agent. This method facilitates the synthesis of tetrahydro-β-carbolines, showcasing the compound's versatility in organic synthesis (Fujita, Nishikawa, Sasamoto, Kitamura, & Kunishima, 2019).
Environmental Science
In environmental science, the triazine and pyrazine moieties have been studied for their interactions with soil and environmental conditions. Best and Weber (1974) investigated the disappearance of s-triazines, which share structural similarities with this compound, in soil, providing insights into their degradation and environmental fate (Best & Weber, 1974).
Mechanism of Action
Target of Action
Similar compounds have been used in the fabrication of fluorescence probes for the targeted detection of cholesterol
Mode of Action
These probes work by interacting with their targets and causing changes that can be detected through fluorescence . The compound may operate in a similar way, but more research is needed to confirm this.
Biochemical Pathways
Compounds with similar structures have been used in the detection of cholesterol, suggesting that they may interact with biochemical pathways related to cholesterol metabolism .
Result of Action
Similar compounds have been used in fluorescence probes, which work by producing a detectable signal when they interact with their target . This suggests that the compound may have a similar effect, but more research is needed to confirm this.
Future Directions
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-5-methylpyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N8O/c1-9-6-16-10(7-15-9)12(23)17-8-11-18-13(21(2)3)20-14(19-11)22(4)5/h6-7H,8H2,1-5H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDYJSOETHXPMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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